molecular formula C20H21F3N2O3S B3643059 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide

Cat. No.: B3643059
M. Wt: 426.5 g/mol
InChI Key: FSQYVYIXZGRCBH-UHFFFAOYSA-N
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Description

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexyl group, a fluorophenyl group, and a sulfonylamino group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Cyclohexyl Group:

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a fluorination reaction, often using reagents like fluorine gas or other fluorinating agents.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c21-14-9-11-16(12-10-14)29(27,28)25(15-5-2-1-3-6-15)13-19(26)24-20-17(22)7-4-8-18(20)23/h4,7-12,15H,1-3,5-6,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQYVYIXZGRCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide
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2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide
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2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide
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2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide
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2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide
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2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide

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